N'-Benzoyl-N,N-diethylthiourea

Catalog No.
S1904591
CAS No.
58328-36-2
M.F
C12H16N2OS
M. Wt
236.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Benzoyl-N,N-diethylthiourea

CAS Number

58328-36-2

Product Name

N'-Benzoyl-N,N-diethylthiourea

IUPAC Name

N-(diethylcarbamothioyl)benzamide

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

InChI

InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16)

InChI Key

UQXSQVXCEQMCPC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC=CC=C1

N'-Benzoyl-N,N-diethylthiourea (CAS: 58328-36-2) is a specialized bidentate acylthiourea ligand widely procured for hydrometallurgical extraction, coordination chemistry, and sensor fabrication. Featuring both hard (oxygen) and soft (sulfur) donor atoms, this compound forms highly stable coordination complexes with transition and precious metals, notably Palladium(II), Gold(III), and Ruthenium(II). In industrial and laboratory settings, it is primarily valued for its exceptional selectivity in liquid-liquid extraction from acidic chloride media and its utility as an ionophore in ion-selective electrodes (ISEs). Its dual-donor structural motif provides superior thermodynamic stability compared to simple monodentate thioureas, making it a critical precursor for synthesizing advanced organometallic catalysts and chemotherapeutic complexes [1].

Substituting N'-Benzoyl-N,N-diethylthiourea with generic unsubstituted thiourea or simple dialkylthioureas compromises both selectivity and complex stability. While standard thioureas coordinate primarily through the sulfur atom, the presence of the benzoyl group in this compound enables robust bidentate (S, O) chelation, which is essential for discriminating between closely related platinum-group metals (PGMs). In hydrometallurgical extraction workflows, generic thioureas often co-extract base metals and fail to separate Palladium from Platinum or Rhodium efficiently. Furthermore, in electrochemical sensor applications, lacking the specific steric and electronic environment provided by the N,N-diethyl and benzoyl moieties results in poor Nernstian responses and elevated detection limits, rendering generic alternatives unviable for trace-level precious metal monitoring[1].

High-Yield Palladium(II) Extraction from Acidic Media

In liquid-liquid extraction from 0.1 M NaCl acidic media, N'-Benzoyl-N,N-diethylthiourea demonstrates exceptional affinity for Palladium(II), forming a stable 1:2 (metal:ligand) complex. Studies report a complexation yield of 80.9% for the Pd-ligand complex under stoichiometric conditions. This performance allows for the selective extraction of Pd over other platinum-group metals like Pt and Rh, which is a significant upgrade over non-selective generic extractants [1].

Evidence DimensionPalladium(II) complexation yield and PGM selectivity
Target Compound Data80.9% yield (Pd-complex); highly selective for Pd over Pt/Rh
Comparator Or BaselineNon-selective generic extractants (high co-extraction of Pt/Rh)
Quantified DifferenceAchieves >80% targeted Pd recovery with distinct PGM separation
ConditionsLiquid-liquid extraction from 0.1 M NaCl acidic aqueous media

Enables high-purity recovery of valuable palladium from complex industrial leachates without the costly co-extraction of other metals.

Trace-Level Gold(III) Detection in Electrochemical Sensors

When utilized as an ionophore in polymeric membrane electrodes, N'-Benzoyl-N,N-diethylthiourea exhibits a highly sensitive Nernstian response specifically for AuCl4- ions. The sensor achieves a potentiometric detection limit (PDL) of 8.8 × 10^-8 M for Gold(III), alongside a strong selectivity coefficient against Palladium (log K_pot = -3.4). This indicates a nearly 2500-fold preference for Gold over Palladium, a level of discrimination rarely achieved by standard quaternary ammonium ionophores [1].

Evidence DimensionPotentiometric Detection Limit (PDL) and Selectivity (log K)
Target Compound DataPDL = 8.8 × 10^-8 M for AuCl4-; log K(Au,Pd) = -3.4
Comparator Or BaselineStandard ammonium ionophores (typically PDL ~10^-5 M)
Quantified DifferenceOrders of magnitude lower detection limit for Gold(III) with high Pd rejection
ConditionsPolymeric membrane ion-selective electrode (ISE) in chloride media

Critical for manufacturing highly sensitive analytical sensors capable of monitoring trace gold concentrations in metallurgical or environmental samples.

Bidentate Coordination for Stable Organometallic Synthesis

N'-Benzoyl-N,N-diethylthiourea acts as a superior bidentate (S, O) ligand in the synthesis of half-sandwich Ru(II)-arene complexes. The electron-withdrawing benzoyl group shifts the carbonyl resonance downfield, facilitating strong chelation that yields highly stable piano-stool geometries. These resulting complexes exhibit enhanced structural integrity compared to complexes derived from simple monodentate thioureas, highlighting the structural necessity of the benzoyl-diethyl substitution pattern [1].

Evidence DimensionCoordination mode and complex stability
Target Compound DataBidentate (S, O) chelation forming stable piano-stool Ru(II) complexes
Comparator Or BaselineUnsubstituted thiourea (monodentate S-coordination)
Quantified DifferenceProvides dual-donor stabilization essential for robust organometallic frameworks
ConditionsSynthesis of[Ru(η6-p-cym)(HL-κS)(Cl)2] in organic solvents

Ensures reproducible manufacturing of stable, high-purity organometallic precursors for advanced pharmaceutical and catalytic research.

Chemisorption-Driven Corrosion Inhibition in 1.0 M HCl

In highly corrosive 1.0 M HCl environments, N'-Benzoyl-N,N-diethylthiourea functions as an effective mixed-type corrosion inhibitor for mild steel. Thermodynamic analyses confirm that the compound follows the Langmuir adsorption isotherm, spontaneously forming a protective chemisorbed layer. While bulkier derivatives like dibenzylthiourea may offer marginally higher absolute efficiencies, the diethyl variant provides an optimal balance of aqueous solubility and steric coverage, outperforming basic non-aromatic thioureas in maintaining anodic control [1].

Evidence DimensionAdsorption mechanism and inhibition type
Target Compound DataSpontaneous Langmuir chemisorption; mixed-type (anodic predominant) inhibition
Comparator Or BaselineNon-aromatic thioureas (weaker physisorption)
Quantified DifferenceEnhanced protective layer stability via conjugated aromatic system
ConditionsMild steel immersed in 1.0 M HCl at varying temperatures

Provides a reliable, soluble additive for protecting industrial steel infrastructure during aggressive acid cleaning or pickling processes.

Hydrometallurgical PGM Refining

Where this compound is the right choice for the selective liquid-liquid extraction of Palladium(II) and Gold(III) from acidic chloride leachates, preventing the costly co-extraction of base metals and other PGMs[1].

Electrochemical Sensor Manufacturing

Where this compound is the right choice as a highly selective ionophore in polymeric membrane electrodes designed for trace-level potentiometric detection of AuCl4- in industrial streams [2].

Organometallic Catalyst and Drug Precursor Synthesis

Where this compound is the right choice as a bidentate (S, O) ligand to synthesize stable piano-stool Ruthenium(II) or Palladium(II) complexes for chemotherapeutic screening or cross-coupling catalysis[3].

Acidic Pickling Corrosion Formulation

Where this compound is the right choice as a mixed-type corrosion inhibitor additive for 1.0 M HCl solutions, providing a stable chemisorbed protective layer on mild steel surfaces[4].

XLogP3

2.3

Wikipedia

N-(diethylcarbamothioyl)benzamide

Dates

Last modified: 08-16-2023

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